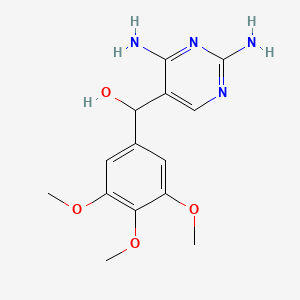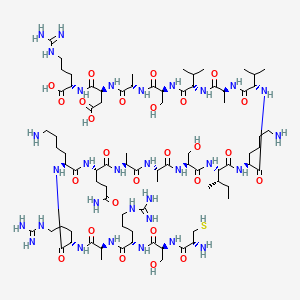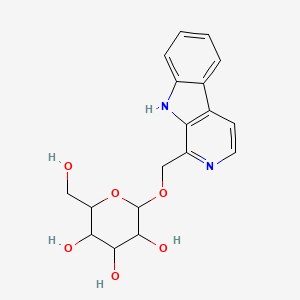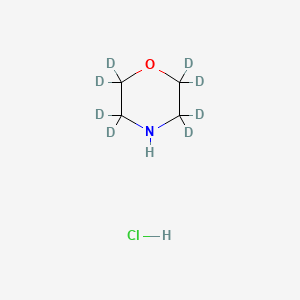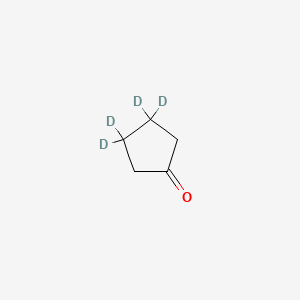
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol, also known as DNP-R,R-Chloramphenicol, is a synthetic chemical compound belonging to the class of nitrobenzene derivatives. It is a white crystalline solid with a melting point of 149°C and a molecular weight of 471.7 g/mol. DNP-R,R-Chloramphenicol is a widely used reagent in organic synthesis and has a variety of scientific and medical applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol involves the conversion of chloramphenicol to the desired product through several chemical reactions.
Starting Materials
Chloramphenicol, 4-nitro-2-nitrophenol, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Acetone
Reaction
The first step involves the reduction of 4-nitro-2-nitrophenol to 4-amino-2-nitrophenol using sodium borohydride as the reducing agent in ethanol., The resulting product is then reacted with chloramphenicol in the presence of hydrochloric acid to form (4-amino-2-nitrophenyl)-(R,R)-chloramphenicol., The final step involves the reduction of the nitro group in (4-amino-2-nitrophenyl)-(R,R)-chloramphenicol to form (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol using sodium borohydride in the presence of sodium hydroxide and acetone.
Aplicaciones Científicas De Investigación
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to prepare a variety of compounds, such as 4-chloro-2-nitrophenol, 4-desnitro-2-nitrophenol, and (R,R)-Chloramphenicol. (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol is also used in the synthesis of pharmaceuticals, such as cephalosporins and penicillins. It is also used in the synthesis of dyes, paints, and other organic compounds.
Mecanismo De Acción
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol acts as a catalyst in the synthesis of organic compounds. It is able to accelerate the reaction rate of the synthesis process by providing an electron-rich environment, which facilitates the transfer of electrons from one molecule to another. This results in the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol are not well understood. It is known to have some antibacterial activity, but the exact mechanism of action is unknown. It has also been shown to have some antifungal activity, but the exact mechanism of action is also unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol is a useful reagent in organic synthesis, as it can accelerate the reaction rate of the synthesis process. However, it is important to note that it is highly toxic and should be handled with care. In addition, it should be used in a well-ventilated area, as it can produce toxic fumes.
Direcciones Futuras
Further research is needed to better understand the biochemical and physiological effects of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol. Additionally, research should be conducted to develop safer and more efficient methods for the synthesis of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol. Finally, research should also be conducted to develop methods for the safe and effective use of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol in laboratory experiments.
Propiedades
Número CAS |
22933-62-6 |
|---|---|
Nombre del producto |
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol |
Fórmula molecular |
C11H12Cl2N2O5 |
Peso molecular |
323.126 |
Nombre IUPAC |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(2-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-7(5-16)9(17)6-3-1-2-4-8(6)15(19)20/h1-4,7,9-10,16-17H,5H2,(H,14,18)/t7-,9-/m1/s1 |
Clave InChI |
SDQKGPHGTMIGOV-VXNVDRBHSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Sinónimos |
[R-(R*,R*)]-2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(2-nitrophenyl)ethyl]-acetamide; D-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-o-nitrophenethyl]-acetamide; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



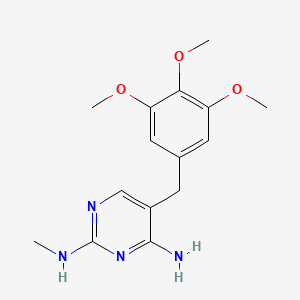
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)

![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
